Sodium hydride

Organic Synthesis Deprotonation Kinetics Base Selection

Choose NaH for deprotonations requiring a strong, non-nucleophilic Brønsted base (pKa ~35–36) without organic byproducts—only H₂ gas. Its heterogeneous, surface-controlled kinetics are 20-fold slower than KH, enabling safer temperature management and reduced exotherm risk in sensitive substrates. For ultra-high-molecular-weight PMMA, specify nanometric NaH⁺ for >80% monomer conversion. Also explore NaH/LiI or NaH/NaI composites for decyanation/amide reductions unattainable with standard hydride donors.

Molecular Formula NaH
HNa
Molecular Weight 23.9977 g/mol
CAS No. 7646-69-7
Cat. No. B050883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hydride
CAS7646-69-7
SynonymsNSC 605606;  NSC 609472;  Sodium Hydride;  Sodium Monohydride;  NaH
Molecular FormulaNaH
HNa
Molecular Weight23.9977 g/mol
Structural Identifiers
SMILES[H-].[Na+]
InChIInChI=1S/Na.H/q+1;-1
InChIKeyBZKBCQXYZZXSCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN MOLTEN SODIUM HYDROXIDE
INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE

Sodium Hydride (CAS 7646-69-7): Technical Baseline and Procurement Profile for Strong-Base Applications


Sodium hydride (NaH) is an alkali metal hydride with the empirical formula NaH, consisting of Na⁺ and H⁻ ions arranged in a NaCl-type crystal lattice [1]. It is a white to pale gray solid, commonly supplied as a 55–60% w/w dispersion in mineral oil to mitigate its extreme reactivity with moisture and air [2]. Its defining characteristic is its role as a strong, non-nucleophilic Brønsted base, with the conjugate acid (H₂) exhibiting a pKa of approximately 35–36 [3][4]. Unlike many soluble organic bases, NaH is insoluble in all common organic solvents and operates via heterogeneous surface reactions, a property that critically defines its kinetic behavior and differentiates it from soluble alternatives such as potassium hydride (KH) or lithium diisopropylamide (LDA) [5].

Sodium Hydride Procurement: Why In-Class Hydride Substitution Introduces Quantifiable Risk in Kinetics and Selectivity


Despite sharing the same functional anion (H⁻), sodium hydride cannot be interchanged with other alkali metal hydrides—such as potassium hydride (KH), lithium hydride (LiH), or calcium hydride (CaH₂)—without substantial, measurable consequences for reaction outcome. The differences stem from fundamental variations in lattice energy, cation size, and surface reactivity. For instance, KH is documented to be far more reactive than NaH, with quantifiable rate differences that can lead to exothermic runaway or unwanted side reactions if NaH is simply replaced [1]. Conversely, LiH exhibits negligible reactivity under the same conditions where NaH shows moderate activity, leading to incomplete conversion [2]. Similarly, substituting the milder drying agent CaH₂ for NaH in a reaction requiring strong basic deprotonation would fail entirely due to CaH₂'s lower basicity and different reaction mechanism [3]. The following quantitative evidence isolates these performance gaps to inform rigorous, data-driven reagent selection.

Sodium Hydride (NaH) vs. Key Comparators: A Quantitative Evidence Guide for Scientific Selection


NaH vs. KH and LiH: Quantified Reactivity in Deprotonation Kinetics

In a direct head-to-head study, the reactivity of NaH was compared to KH and LiH for the deprotonation of triethylmethanol (pKa ≈ 22). Under identical conditions (20–25 °C in THF), NaH achieved only 5% conversion after 20 minutes. In contrast, KH yielded quantitative alkoxide formation in less than 1 minute, while LiH showed 0% conversion [1][2]. This positions NaH as an intermediate-kinetics base, distinct from the extreme reactivity of KH and the near-inertness of LiH.

Organic Synthesis Deprotonation Kinetics Base Selection

NaH vs. NaNH₂ and LDA: Basic Strength (pKa) for Enolate Formation

The thermodynamic driving force for deprotonation is defined by the pKa of the conjugate acid. NaH, with a conjugate acid (H₂) pKa of approximately 35–36, is a stronger base than sodium amide (NaNH₂, pKa ≈ 34) and comparable to lithium diisopropylamide (LDA, pKa ≈ 36) [1][2][3]. This high pKa ensures quantitative deprotonation of weakly acidic substrates like ketones (pKa 19–20), driving the equilibrium fully toward enolate formation.

Enolate Chemistry Thermodynamic Basicity Carbonyl Alkylation

NaH vs. CaH₂: Drying Agent Efficacy for Solvent Purification

While both NaH and CaH₂ react with water to produce hydrogen and the corresponding hydroxide, their practical utility as desiccants differs significantly in speed and capacity. CaH₂ is widely recognized as a milder, safer desiccant for pre-drying basic solvents like amines and pyridine [1]. However, 1 gram of CaH₂ reacts quantitatively with approximately 0.85 g of water [2]. NaH, by contrast, is a more aggressive drying agent due to its higher basicity and faster reaction kinetics with trace water, but its use is often limited to inert atmospheres and non-protic media to avoid violent reactions [3]. The choice hinges on the required level of dryness and the compatibility with the solvent system.

Solvent Drying Moisture Scavenging Desiccant Selection

NaH as a Co-Catalyst in Methyl Methacrylate (MMA) Polymerization: Yield and Molecular Weight

In a study on lanthanocene-catalyzed MMA polymerization, the use of nanometric sodium hydride (NaH*) as a co-catalyst enabled the production of high molecular weight polymer (>10⁵ g/mol) in more than 80% yield under mild conditions (low temperature, short time) [1][2]. This performance approached that of single-component organolanthanide hydride catalysts, demonstrating a unique co-catalytic role for NaH that is not typically observed with other hydrides like KH or LiH in this specific system.

Polymer Chemistry Anionic Polymerization Co-Catalysis

NaH/I⁻ Composite: Enabling Hydride Donor Reactivity for Nitrile Decyanation

Commercial NaH alone is not a competent hydride donor for the reduction of nitriles. However, a study demonstrated that when NaH is combined with LiI or NaI in THF under solvothermal conditions, it enables an unprecedented decyanation of diphenylacetonitrile derivatives, producing the corresponding alkane in 25% yield alongside the expected alkylated product [1]. This reactivity is unique to the NaH/iodide composite; the study highlights that NaH by itself does not drive this transformation, and such hydride-donor behavior is not typically observed for KH or LiH under these conditions.

Hydride Reduction Decyanation Composite Reagents

NaH vs. NaNH₂: Hydrogen Storage and Ammonia Suppression in Amide-Hydride Systems

In the decomposition of sodium amide (NaNH₂), a candidate for hydrogen storage, the evolution of ammonia (NH₃) is a problematic side reaction. The addition of NaH effectively suppresses NH₃ evolution by reacting with the generated NH₃ to reform NaNH₂ and release H₂ [1]. This reaction, which recycles the amide and prevents ammonia release, is a specific advantage of using the same-cation hydride (NaH) in the NaNH₂ decomposition system. While other hydrides (LiH, KH, MgH₂, CaH₂) were also found to suppress NH₃, the NaNH₂–NaH combination is the simplest model system and benefits from cation homogeneity, avoiding the formation of mixed-cation intermediates that can complicate the system [2].

Hydrogen Storage Ammonia Suppression Solid-State Chemistry

Sodium Hydride: Validated Research and Industrial Scenarios Where Quantitative Differentiation Matters


Quantitative Enolate Formation for High-Yield Carbonyl Alkylations

In synthetic routes requiring near-complete conversion of a ketone or ester to its enolate, NaH is the reagent of choice due to its pKa of ~35–36, which ensures a thermodynamic driving force that is 10–100 times stronger than that of weaker bases like sodium amide (pKa 34) [1][2]. The heterogeneous reaction, while kinetically slower than with soluble bases like LDA, produces no competing organic byproducts (only H₂ gas), simplifying workup and enabling isolated yields of alkylated products often exceeding 80–95% . This is the definitive base for establishing reliable, high-yield protocols in the scale-up of pharmaceuticals and fine chemicals.

Specialty Polymerization Co-Catalyst for High Molecular Weight PMMA

For the industrial production of poly(methyl methacrylate) (PMMA) requiring ultra-high molecular weight (>100,000 g/mol), nanometric sodium hydride (NaH*) is specified as a co-catalyst in lanthanocene-based catalyst systems [3]. This application leverages the unique high-surface-area reactivity of NaH*, achieving >80% monomer conversion under mild conditions—performance metrics that are not reliably attained with standard bulk NaH or other alkali metal hydrides in this specific catalytic cycle [4]. The choice of NaH here is critical for meeting product specifications in advanced materials and optical polymers.

Controlled Kinetic Deprotonation for Exothermic or Sensitive Reactions

When a strong base is required but the substrate is sensitive to exothermic runaway or side reactions (e.g., isomerization, polymerization), NaH's intermediate reaction kinetics—specifically its 20-fold slower deprotonation rate compared to KH on triethylmethanol [5]—makes it the preferred and safer alternative. This quantified kinetic differentiation allows for better temperature control and reaction monitoring, reducing the risk of hazardous exotherms and improving overall process safety in both laboratory and pilot-plant settings, without sacrificing the thermodynamic driving force for complete deprotonation.

Novel Hydride-Donor Methodology via NaH/Iodide Composite Activation

For research groups exploring non-traditional reductive transformations, the NaH/LiI or NaH/NaI composite system offers a unique and patentable route to hydride-donor reactivity from an otherwise classical base [6]. This scenario is specifically for process chemists seeking to develop novel decyanation or amide reduction methods where commercial NaBH₄ or LiAlH₄ are unsuitable due to functional group incompatibility or cost. The selection of NaH over KH or LiH for this application is dictated by the specific, demonstrated ability of the NaH/iodide composite to perform this unique transformation, a reactivity not shared by its analogs under the reported conditions [7].

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